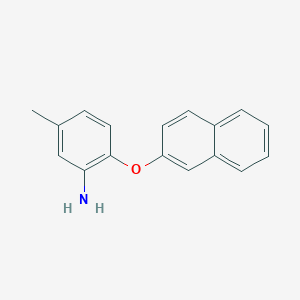![molecular formula C13H22N2O B3171524 N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine CAS No. 946682-82-2](/img/structure/B3171524.png)
N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine
Vue d'ensemble
Description
Applications De Recherche Scientifique
The scientific community has explored various compounds structurally related to amphetamines and cathinones for their potential applications in research and therapeutic contexts. While the specific compound N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine is not directly cited in the available literature, related substances such as synthetic cathinones and psychoactive tryptamines have been studied extensively. These studies shed light on the broader context of research into similar compounds, focusing on their pharmacological profiles, potential therapeutic uses, and mechanisms of action.
Pharmacological Profiles and Mechanisms
Research into compounds structurally similar to amphetamines, including synthetic cathinones like mephedrone, reveals insights into their pharmacodynamics and pharmacokinetics. Such substances are known for their psychoactive properties, affecting the central nervous system by altering neurotransmitter levels, particularly serotonin and dopamine. The pharmacological effects include altered states of consciousness and mood elevation, which are subject to ongoing studies to understand their potential therapeutic applications and health risks (Papaseit et al., 2017).
Research and Therapeutic Potentials
The modulation of neurotransmitter systems by these compounds opens avenues for research into neurological disorders and potential therapeutic applications. For instance, studies on the effects of tryptamine derivatives on consciousness and their psychoactive profiles indicate potential uses in psychotherapy, particularly for conditions such as PTSD or depression, where traditional treatments may fall short (Brandt & Martins, 2010). Similarly, the neurochemical actions of MDMA, a related compound, suggest potential for understanding and treating various psychiatric conditions by exploring how such substances affect mood and social behavior (McKenna & Peroutka, 1990).
Propriétés
IUPAC Name |
2-[2-(diethylamino)ethoxy]-5-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O/c1-4-15(5-2)8-9-16-13-7-6-11(3)10-12(13)14/h6-7,10H,4-5,8-9,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLZUXJUKSFHGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=C(C=C(C=C1)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



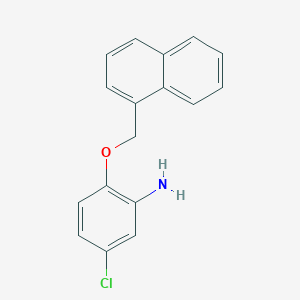
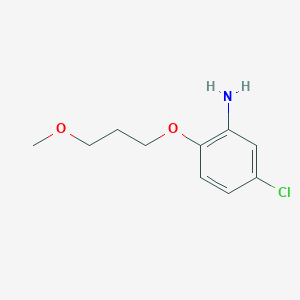
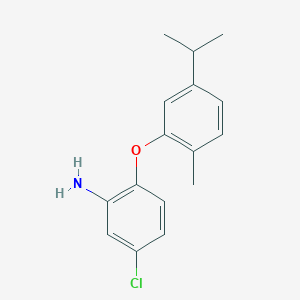


![2-[(4-Chloro-1-naphthyl)oxy]-5-(trifluoromethyl)-phenylamine](/img/structure/B3171515.png)

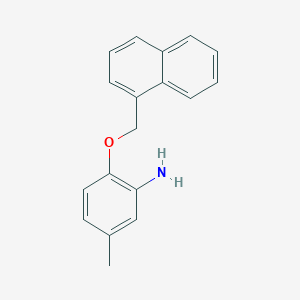
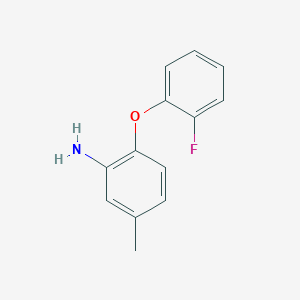


![2-[3-(Tert-butyl)phenoxy]-5-methylphenylamine](/img/structure/B3171535.png)

